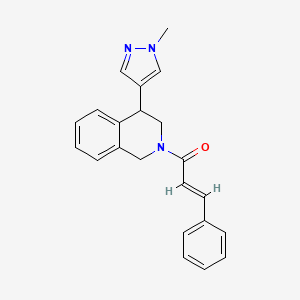

(E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-24-14-19(13-23-24)21-16-25(15-18-9-5-6-10-20(18)21)22(26)12-11-17-7-3-2-4-8-17/h2-14,21H,15-16H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWLMIVNTLWQKE-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of pyrazole derivatives against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values ranging from 2.13 µM to 4.46 µM, indicating potent activity against these cancer types while showing minimal toxicity to normal cells (HEK-293T) .

-

Mechanism of Action :

- The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Molecular docking studies revealed that these compounds bind effectively to the colchicine-binding site of tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary studies indicate promising results in animal models, showing reduced tumor growth rates and improved survival rates compared to control groups.

Data Tables

The following table summarizes key findings regarding the biological activity of related pyrazole compounds:

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.13 | Tubulin polymerization inhibition |

| Compound B | SiHa | 3.60 | Apoptosis induction |

| Compound C | PC-3 | 4.46 | Cell cycle arrest |

Preparation Methods

Bischler-Napieralski Cyclization

The dihydroisoquinoline framework is classically constructed via Bischler-Napieralski cyclization of phenethylamide derivatives. For example:

- Substrate preparation : N-(2-Phenylethyl)acetamide is treated with phosphorus oxychloride (POCl₃) at 80–100°C, inducing cyclodehydration to form 1-acetyl-3,4-dihydroisoquinoline.

- Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN) yields 4-bromo-1-acetyl-3,4-dihydroisoquinoline.

Key Data :

Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Formation

The propenone group is introduced via base-catalyzed condensation between 1-acetyl-3,4-dihydroisoquinoline and benzaldehyde.

Sodium Acetate-Mediated Condensation

- Conditions : Ethanol solvent, 50–60°C, 6–8 h.

- Mechanism : Dehydration of the aldol adduct ensures (E)-selectivity through kinetic control.

1-Acetyl-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline (1 eq.), benzaldehyde (1.5 eq.), and sodium acetate (2 eq.) in ethanol were refluxed for 8 h. Cooling and filtration yielded the (E)-isomer as a crystalline solid (83% yield).

Alternative Bases

- Potassium tert-butoxide : Enhances reaction rate but may promote isomerization.

- Microwave irradiation : Reduces reaction time to 30 min with comparable yields.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as:

- Bischler-Napieralski cyclization → 1-Acetyl-3,4-dihydroisoquinoline.

- Bromination → 4-Bromo-1-acetyl-3,4-dihydroisoquinoline.

- Suzuki coupling → 1-Acetyl-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline.

- Claisen-Schmidt condensation → Target (E)-propenone derivative.

Overall Yield : 28–35% (four steps).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis yield of this compound?

- Answer : Synthesis optimization involves multi-step strategies:

- Stepwise coupling : Introduce the pyrazole and isoquinoline moieties sequentially to minimize side reactions. Use palladium-catalyzed cross-coupling for regioselective bonding .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled temperatures (60–80°C) prevent decomposition .

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings, monitoring yields via HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Combine analytical techniques:

- NMR spectroscopy : Assign peaks for the (E)-configured enone (δ 6.8–7.2 ppm for vinyl protons) and pyrazole/isoquinoline protons (δ 7.5–8.3 ppm) .

- X-ray crystallography : Resolve stereochemistry (e.g., C=C bond geometry) and intermolecular interactions (e.g., π-π stacking in the isoquinoline ring) .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., m/z 397.4 for [M+H]⁺) .

Advanced Research Questions

Q. How should contradictory biological activity data across similar compounds be analyzed?

- Answer : Address contradictions through:

- Structure-activity relationship (SAR) profiling : Compare substituent effects (e.g., methoxy vs. chloro groups on the phenyl ring) on target binding .

- Dose-response assays : Test compound libraries at varying concentrations (0.1–100 µM) to identify non-linear activity trends .

- Meta-analysis of degradation : Account for organic compound degradation during prolonged assays (e.g., stabilize samples at 4°C to reduce variability) .

Q. What advanced techniques elucidate the mechanistic role of the enone moiety in biological systems?

- Answer :

- Crystallographic studies : Resolve interactions between the enone group and target proteins (e.g., hydrogen bonding with kinase active sites) .

- Molecular docking : Simulate binding conformations using software like AutoDock Vina, focusing on the enone’s electrophilic α,β-unsaturated region .

- Kinetic assays : Measure Michaelis-Menten parameters to assess inhibition constants (Kᵢ) for enzyme targets .

Q. How can experimental limitations in stability studies be mitigated?

- Answer :

- Controlled storage : Use cryogenic vials and continuous cooling (−20°C) to slow organic degradation in aqueous matrices .

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and monitor decomposition via LC-MS to predict shelf-life .

Q. What strategies are effective for designing SAR studies on pyrazole-isoquinoline hybrids?

- Answer :

- Substituent diversification : Synthesize analogs with halogens (Cl, F), methoxy, or trifluoromethyl groups on the phenyl ring to probe electronic effects .

- Biological assays : Prioritize targets implicated in pyrazole pharmacology (e.g., kinase inhibition, antimicrobial activity) .

- Computational modeling : Use DFT calculations to predict electron density distributions and reactive hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.